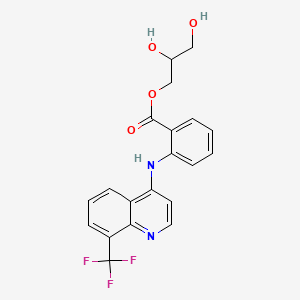
Floctafenine
概要
説明
Floctafenine is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties . It’s an anthranilic acid derivative and its analgesic activity is comparable to that of other mild analgesics in the relief of acute pain . Floctafenine has been shown to inhibit in vitro biosynthesis of prostaglandins PGE2 and PGF2a .
Synthesis Analysis
Floctafenine can be synthesized starting with the conversion of ortho-trifluoromethyl aniline to a quinolol . The compound is then condensed with ethoxy methylene malonic diethyl ester (EMME) and cyclized thermally. That intermediate is then saponified; the resulting acid is decarboxylated and finally converted to the 4-chloroquinoline by reaction with phosphorus oxychloride. The displacement of chlorine with methyl anthranilate then affords the coupled intermediate. An ester interchange of that product with glycerol leads to the glyceryl ester, floctafenine .Physical And Chemical Properties Analysis
Floctafenine has a density of 1.4±0.1 g/cm3, a boiling point of 592.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . Its molar refractivity is 100.6±0.3 cm3, and it has 6 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds .科学的研究の応用
Corrosion Inhibition
Floctafenine has been studied for its potential as a corrosion inhibitor for zinc in 0.1 M HCl solution . The study used both empirical and theoretical methods, including potentiodynamic polarization and electrochemical impedance spectroscopy, to verify the inhibition efficiency of Floctafenine . The results showed that the adsorption of Floctafenine follows the Langmuir isotherm, and the thermodynamic values indicate a physical adsorption mechanism .
Pharmaceutical Application
Floctafenine is a class of non-steroidal anti-inflammatory drug used for the treatment of inflammatory disorders . It has been used in the medical field for its anti-inflammatory properties.
Analytical Chemistry
A stability-indicating micellar liquid chromatography (MLC) method was developed and validated for the assay of Floctafenine in the presence of its degradation product and main metabolite, Floctafenic Acid . This method has been applied to the determination of Floctafenine in commercial dispersible tablets and in human plasma .
Pain Management
Floctafenine has been used in pain management. In a double-blind controlled study, Floctafenine was compared with a placebo in 30 out-patients with osteoarthrosis . The results showed a significant patient preference for, and a greater relief of pain with, Floctafenine .
作用機序
Target of Action
Floctafenine is an anti-inflammatory analgesic . Its primary target is the prostaglandin synthesis pathway . Prostaglandins play a key role in the generation of inflammation and pain.
Mode of Action
Floctafenine works by inhibiting prostaglandin synthesis . This is similar to the action of aspirin . By inhibiting the synthesis of prostaglandins, Floctafenine reduces inflammation and pain.
Biochemical Pathways
The key biochemical pathway affected by Floctafenine is the prostaglandin synthesis pathway . Prostaglandins are produced as a response to injury or certain diseases and cause inflammation and pain. By inhibiting this pathway, Floctafenine can reduce these symptoms.
Result of Action
The result of Floctafenine’s action is a reduction in inflammation and pain . By inhibiting prostaglandin synthesis, it reduces the inflammation and pain associated with conditions like acute pain.
Action Environment
The action of Floctafenine can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect its efficacy through drug-drug interactions . Additionally, individual patient characteristics such as age, sex, weight, and health status can also influence the drug’s action and efficacy.
Safety and Hazards
Floctafenine is harmful if swallowed . It’s recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling it . In case of accidental ingestion, it’s advised to rinse the mouth and not to induce vomiting .
特性
IUPAC Name |
2,3-dihydroxypropyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c21-20(22,23)15-6-3-5-13-17(8-9-24-18(13)15)25-16-7-2-1-4-14(16)19(28)29-11-12(27)10-26/h1-9,12,26-27H,10-11H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQPGQGAWABJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057695 | |
| Record name | Floctafenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Floctafenine | |
CAS RN |
23779-99-9 | |
| Record name | Floctafenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Floctafenine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Floctafenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08976 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Floctafenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Floctafenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLOCTAFENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O04HVX6A9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
179-180 | |
| Record name | Floctafenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08976 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Floctafenine functions as a non-narcotic analgesic by inhibiting the biosynthesis of prostaglandins. It achieves this by targeting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins. [, ] Prostaglandins are known to play a crucial role in inflammation and pain signaling. By inhibiting their production, Floctafenine effectively reduces pain and inflammation.
A: Research suggests that Floctafenine might have limited ability to cross the blood-brain barrier. This is evidenced by a study where its antipyretic effect was observed only at significantly higher doses when administered intracerebroventricularly compared to indomethacin. []
A: While both Floctafenine and opioids provide pain relief, their mechanisms differ significantly. Floctafenine acts peripherally by reducing prostaglandin production, while opioids primarily target opioid receptors in the central nervous system. In a study comparing Floctafenine to morphine in a mouse model of hyperalgesia, Floctafenine blocked arachidonic acid-induced potentiation of pain, while morphine only reduced it. [] This suggests that Floctafenine's action is primarily directed at prostaglandin synthesis, unlike morphine.
A: Floctafenine has the molecular formula C20H17F3N2O4 and a molecular weight of 406.37 g/mol. []
ANone: While the provided abstracts don’t delve into detailed spectroscopic data, they do mention a few key aspects:
- UV-Vis Spectrophotometry: Floctafenine exhibits absorbance in the UV-Vis region, with specific applications in analytical methods for its quantification. [, , , ]
- HPLC with UV detection: High-performance liquid chromatography (HPLC) methods coupled with UV detection at specific wavelengths are commonly used for the separation and quantification of Floctafenine and its metabolites in biological samples and pharmaceutical formulations. [, , , ]
- Infrared Spectrophotometry (IR): IR spectroscopy was used to identify a metabolite of Floctafenine in a bladder calculus. []
A: While the provided abstracts do not offer a detailed analysis of Floctafenine's SAR, one study describes the synthesis of various Floctafenine derivatives. [] These derivatives, designed with structural modifications to the parent Floctafenine molecule, were evaluated for their anti-inflammatory and analgesic activities. The study found that some of these derivatives demonstrated greater potency than Floctafenine in reducing carrageenan-induced paw edema in rats. This suggests that specific structural modifications can influence the pharmacological activity of Floctafenine.
A: One study explored the impact of coating Floctafenine with polyacrylic polymers on its bioavailability and ulcerogenic potential. [] Coating Floctafenine with a cationic polymer was found to increase peak plasma concentration, reduce time to peak concentration, and increase the area under the curve (AUC), suggesting improved bioavailability.
A: Floctafenine is well-absorbed following oral administration, reaching peak plasma levels within 1-2 hours. [] It undergoes an enterohepatic cycle and is primarily metabolized to floctafenic acid. [, ] Approximately 40% of the drug is excreted in the urine, and 60% is eliminated through fecal and biliary routes. []
A: A study investigating Floctafenine's analgesic effect on toothaches found that administering the drug before or after meals did not significantly impact its efficacy. []
A: Research indicates that Floctafenine can interfere with the antiplatelet effects of aspirin. [] This interaction is significant as it could have implications for patients with cardiovascular disease who are on low-dose aspirin therapy.
ANone: Several animal models have been employed to evaluate Floctafenine's analgesic properties, including:
- Acetic Acid-Induced Writhing Test in Mice: This test measures the analgesic effect of drugs against chemically-induced visceral pain. Floctafenine has consistently shown significant activity in this model. [, , ]
- Randall-Selitto Test in Rats: This test assesses pain sensitivity in inflamed paws. Floctafenine effectively reduced pain responses in this model, particularly in inflamed paws, indicating its peripheral analgesic action. []
- Bradykinin-Induced Flexor Reflex in Rats: Floctafenine, even at low doses, effectively suppressed hindlimb flexor reflexes triggered by bradykinin, demonstrating its potent peripheral analgesic action. []
ANone: Floctafenine has been investigated in various clinical trials for pain management, primarily in conditions like osteoarthritis and postoperative pain.
- Osteoarthritis: Several double-blind, controlled trials demonstrated the efficacy of Floctafenine in relieving pain and stiffness associated with osteoarthritis, with comparable or superior efficacy to aspirin and ibuprofen. [, , ]
- Postoperative Pain: Clinical trials have confirmed the efficacy of Floctafenine in managing postoperative pain, showing similar or superior pain relief compared to dihydrocodeine, propoxyphene, and aspirin. [, , , ]
ANone: Although generally well-tolerated, Floctafenine has been associated with several side effects, including:
- Gastrointestinal disturbances: Similar to other NSAIDs, Floctafenine may cause gastrointestinal side effects, although they appear to be less frequent compared to aspirin. [, ]
- Anaphylactic reactions: Rare cases of anaphylaxis have been reported with Floctafenine use, with a structural resemblance to glafenine (another analgesic known to cause anaphylaxis) being a possible factor. [, ]
- Coma in cirrhosis: One case report linked Floctafenine use to coma in a patient with cirrhosis. []
ANone: Various analytical techniques are employed for the quantification of Floctafenine, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is widely used to determine Floctafenine concentrations in plasma, urine, and pharmaceutical formulations. [, , , ]
- Spectrofluorimetry: Both direct and synchronous spectrofluorimetric methods have been developed for the sensitive determination of Floctafenine in the presence of its degradation product. []
- Derivative Spectrophotometry: This technique has been utilized for the simultaneous determination of Floctafenine and its degradation product in pharmaceutical formulations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





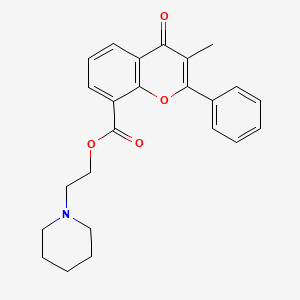

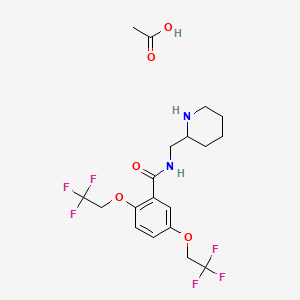

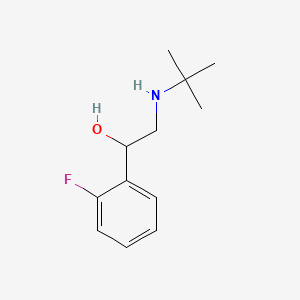
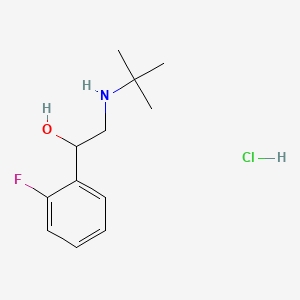

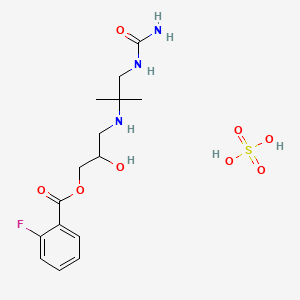


![3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione](/img/structure/B1672776.png)
